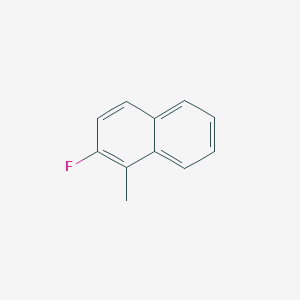
2-Fluoro-1-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-methylnaphthalene is an organic compound with the molecular formula C11H9F It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a methyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methylnaphthalene typically involves the fluorination of 1-methylnaphthalene. One common method includes the reaction of 1-bromo-2-methylnaphthalene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of N-fluorobis(benzenesulfon)imide . This method yields the desired product with a high degree of purity.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more robust and scalable methods. One such method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl, which is then fluorinated using a tertiary amine bidentate ligand and metallic copper in an aprotic solvent . This method is advantageous due to its simplicity and the avoidance of toxic reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-naphthoquinones.
Reduction: Reduction reactions can yield fluoro-naphthalenes with different substitution patterns.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoro-naphthoquinones, while substitution reactions can produce a variety of fluoro-substituted naphthalenes.
Applications De Recherche Scientifique
2-Fluoro-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-methylnaphthalene involves its interaction with various molecular targets. In oxidation reactions, the compound reacts with hydroxyl radicals to form adducts, which can further react to produce dicarbonyl compounds . The specific pathways and intermediates depend on the reaction conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
1-Fluoro-2-methylnaphthalene: Similar in structure but with the fluorine and methyl groups swapped.
2-Fluoronaphthalene: Lacks the methyl group, making it less sterically hindered.
1-Methylnaphthalene: Lacks the fluorine atom, resulting in different reactivity and properties.
Uniqueness: 2-Fluoro-1-methylnaphthalene is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
703-47-9 |
|---|---|
Formule moléculaire |
C11H9F |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
2-fluoro-1-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 |
Clé InChI |
JEAFTYNSKBPJOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=CC=CC=C12)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


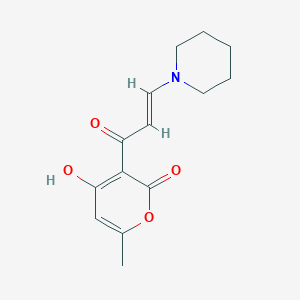
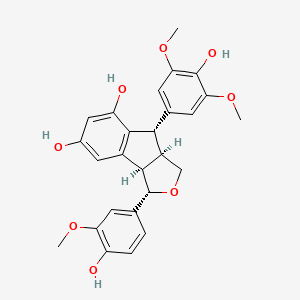
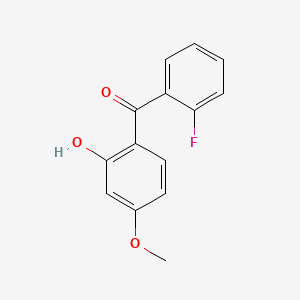
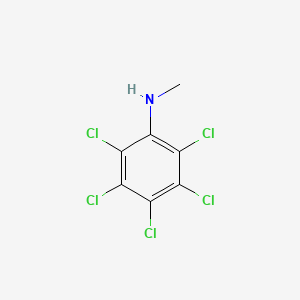
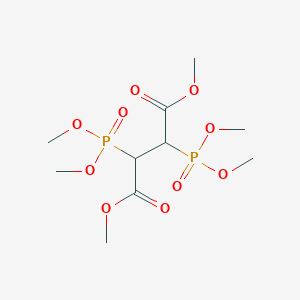

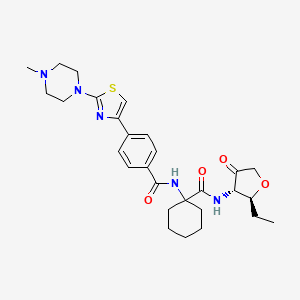

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)
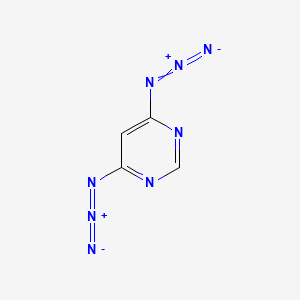
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
